molecular formula C17H15FN2O2 B12634689 Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-16-6

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate

Cat. No.: B12634689
CAS No.: 921040-16-6
M. Wt: 298.31 g/mol
InChI Key: ACQRFQXCYRVXNB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic indole derivative of interest in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known to be present in a wide range of bioactive molecules . This compound features a fluoro substituent and a pyridinylmethyl group, which are common modifications used to fine-tune the properties of lead compounds. Indole derivatives, in general, have been extensively studied and reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . While the specific mechanism of action for this exact molecule requires further investigation, researchers value such building blocks for developing and screening new therapeutic agents. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

921040-16-6

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

ethyl 5-fluoro-1-(pyridin-2-ylmethyl)indole-2-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-22-17(21)16-10-12-9-13(18)6-7-15(12)20(16)11-14-5-3-4-8-19-14/h3-10H,2,11H2,1H3

InChI Key

ACQRFQXCYRVXNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC=CC=N3)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    N-Alkylation: The 5-fluoroindole undergoes N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The resulting intermediate is then esterified with ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate, exhibit promising anticancer properties. Studies have shown that modifications at the indole ring can lead to enhanced inhibition of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with a similar structure have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Indole derivatives are known to interact with serotonin receptors, which play a vital role in mood regulation and anxiety disorders. Preliminary studies have indicated that this compound may enhance serotonergic activity, making it a candidate for further exploration in treating depression and anxiety .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Common methods include the use of coupling reactions between pyridine derivatives and indole carboxylic acids, often employing catalysts to facilitate the reaction under mild conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications at various positions on the indole ring or pyridine moiety can lead to significant changes in biological activity. For example, varying substituents can alter lipophilicity and receptor binding affinity, guiding the design of more potent analogs .

Case Study: Anticancer Screening

A comprehensive study involving this compound assessed its anticancer properties against various cancer cell lines, including breast and lung cancer models. The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative effects compared to standard chemotherapeutic agents .

Neuropharmacological Evaluation

In a neuropharmacological assessment, this compound was tested for its effects on serotonin receptor modulation using in vitro assays. The findings demonstrated an increase in serotonin uptake in neuronal cultures, indicating potential as an antidepressant agent .

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, while the indole and pyridine rings facilitate interactions with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural features and substituents of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate with related indole derivatives:

Compound Name N1 Substituent C2 Group C5 Substituent C3 Substituent Reference
This compound Pyridin-2-ylmethyl Ethyl ester F H Target Compound
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) H Carboxamide F H
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a) H Ethyl ester Cl Phenethylamino
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate H Ethyl ester F I

Key Observations :

  • N1 Substitution : The pyridin-2-ylmethyl group distinguishes the target compound from analogs with unsubstituted N1 (e.g., compounds 3 and 3a). This group may enhance solubility and π-π stacking interactions in biological systems.
  • C2 Group : The ethyl ester in the target compound offers synthetic flexibility compared to carboxamides (compound 3), which are less reactive toward nucleophilic substitution.
  • Halogen Effects: Fluorine (C5) provides electronegativity and metabolic stability, whereas chlorine (compound 3a) increases steric bulk and lipophilicity.
Physical and Chemical Properties
Property Target Compound Compound 3 Compound 3a Compound 6
Molecular Weight ~314.3 g/mol 359.12 g/mol ~415.3 g/mol 333.1 g/mol
Melting Point Not reported 249–250°C Not reported Not reported
Solubility Moderate (pyridine enhances polarity) Low (amide group reduces solubility) Low (chlorine increases lipophilicity) Low (iodo increases hydrophobicity)

Notes:

  • The pyridine ring in the target compound may improve aqueous solubility compared to benzophenone-containing analogs (compound 3).
  • Higher molecular weight in compound 3a correlates with increased steric bulk from the phenethylamino group .

Biological Activity

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and data tables that highlight its pharmacological properties.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₀FNO₂
  • Molecular Weight : 207.21 g/mol
  • CAS Number : 348-36-7

Structure

The compound features an indole core substituted with a fluorine atom and a pyridinylmethyl group, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds, including this compound, exhibit notable antimicrobial properties. A study evaluating various indole derivatives found that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Ethyl 5-fluoro-1H-indole-2-carboxylateStaphylococcus aureus5 µg/mL
Ethyl 5-fluoro-1H-indole-2-carboxylateEscherichia coli10 µg/mL
Ethyl 5-fluoro-1H-indole-2-carboxylatePseudomonas aeruginosa15 µg/mL

These findings suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other alkaloids known for their antimicrobial properties .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Inhibition of Cancer Cell Lines

In a study involving various cancer cell lines, the compound demonstrated the following effects:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)20.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Kinases : The compound may act as a protein kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells, which is crucial for maintaining cellular health and preventing cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate?

The synthesis typically involves a two-step process:

Esterification : Ethyl 5-fluoroindole-2-carboxylate is synthesized via refluxing 5-fluoroindole-2-carboxylic acid with thionyl chloride (SOCl₂) followed by ethanol, as demonstrated in analogous indole ester syntheses .

N-Alkylation : The indole nitrogen is alkylated using (pyridin-2-yl)methyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C is effective for similar substrates, achieving moderate yields (20–50%) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • ¹H NMR : Assigns substituent positions (e.g., fluorine-induced splitting patterns, pyridinyl proton shifts).
  • IR Spectroscopy : Confirms ester carbonyl (~1710 cm⁻¹) and indole N–H stretches (~3274 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., planar indole core with pyridinylmethyl group orientation) .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies impurities. Recrystallization from DMF/acetic acid mixtures is standard for final purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve N-alkylation yields?

  • Base Selection : Strong bases like NaH in DMF favor N-alkylation over C-alkylation by deprotonating the indole nitrogen .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity.
  • Temperature Control : Heating to 60°C accelerates kinetics but may require shorter reaction times to avoid decomposition .

Q. What strategies mitigate regioselectivity challenges between N- and C-alkylation?

  • Steric Hindrance : Bulky substituents on the indole ring or alkylating agent direct reactivity to the nitrogen.
  • Pre-functionalization : Protecting the C3 position (e.g., formyl groups) prevents competing C-alkylation, as seen in related indole derivatives .

Q. How are synthetic by-products or impurities analyzed and resolved?

  • Chromatographic Profiling : HPLC with UV detection identifies unreacted starting materials or dimeric by-products.
  • Recrystallization : Multi-step washing with acetic acid, ethanol, and diethyl ether removes polar impurities .

Q. What computational methods predict the compound’s biological activity?

  • Docking Studies : Molecular docking against targets like tubulin (indole derivatives are known tubulin polymerization inhibitors) can prioritize in vitro testing .
  • QSAR Modeling : Correlates substituent effects (e.g., fluorine position, pyridinylmethyl group) with activity trends from analogous compounds .

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